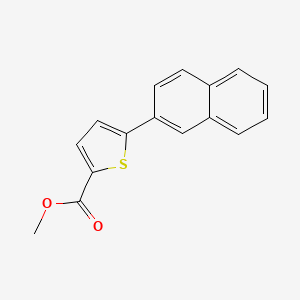

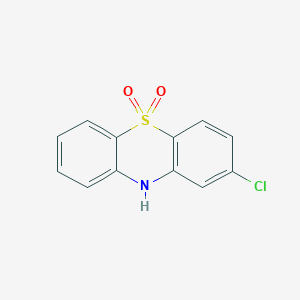

![molecular formula C13H22ClNO3 B1658539 2-[3,5-Dimethoxy-4-(propan-2-yloxy)phenyl]ethan-1-amin-Hydrochlorid CAS No. 61367-70-2](/img/structure/B1658539.png)

2-[3,5-Dimethoxy-4-(propan-2-yloxy)phenyl]ethan-1-amin-Hydrochlorid

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Neurochemische Forschung

Aufgrund seiner strukturellen Ähnlichkeit zu Neurotransmittern könnte diese Verbindung in der neurochemischen Forschung zur Untersuchung der synaptischen Transmission eingesetzt werden. Es kann als Agonist oder Antagonist an bestimmten neuronalen Bahnen wirken und so wertvolle Daten über die Funktionen des Nervensystems liefern.

Jede der genannten Anwendungen nutzt die einzigartigen chemischen Eigenschaften von 2-[3,5-Dimethoxy-4-(propan-2-yloxy)phenyl]ethan-1-amin-Hydrochlorid, was seine Vielseitigkeit und Bedeutung in der wissenschaftlichen Forschung unterstreicht. Die Fähigkeit der Verbindung, modifiziert zu werden, und ihre Interaktion mit biologischen Systemen machen sie zu einem wichtigen Werkzeug, um unser Verständnis von Chemie und Biologie voranzutreiben .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 3,4-Dimethoxyphenethylamine, have been found to have activity as a monoamine oxidase inhibitor . Monoamine oxidase is an enzyme that breaks down neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. Inhibition of this enzyme can increase the levels of these neurotransmitters, which can have various effects on mood, anxiety, and depression.

Biochemische Analyse

Cellular Effects

The effects of 2-[3,5-Dimethoxy-4-(propan-2-yloxy)phenyl]ethan-1-amine hydrochloride on cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect various cell types, including neuronal cells, where it modulates neurotransmitter release and receptor sensitivity . Additionally, it impacts gene expression by activating or inhibiting transcription factors, leading to changes in protein synthesis and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[3,5-Dimethoxy-4-(propan-2-yloxy)phenyl]ethan-1-amine hydrochloride can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular signaling and metabolism, although the extent of these effects may vary.

Dosage Effects in Animal Models

The effects of 2-[3,5-Dimethoxy-4-(propan-2-yloxy)phenyl]ethan-1-amine hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and exerts its biochemical effects without adverse reactions . At higher doses, toxic effects such as neurotoxicity and behavioral changes have been observed. These threshold effects highlight the importance of dosage optimization in experimental studies to balance efficacy and safety.

Metabolic Pathways

2-[3,5-Dimethoxy-4-(propan-2-yloxy)phenyl]ethan-1-amine hydrochloride is involved in various metabolic pathways. The compound undergoes biotransformation through enzymatic reactions, including oxidation and conjugation . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of metabolites that may retain or alter the compound’s biological activity. These metabolic pathways influence the compound’s overall pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of 2-[3,5-Dimethoxy-4-(propan-2-yloxy)phenyl]ethan-1-amine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues depend on factors such as tissue permeability, binding affinity, and metabolic activity. These factors collectively determine the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of 2-[3,5-Dimethoxy-4-(propan-2-yloxy)phenyl]ethan-1-amine hydrochloride is influenced by targeting signals and post-translational modifications . The compound is directed to specific cellular compartments, such as the cytoplasm, nucleus, or membrane-bound organelles, where it exerts its biochemical effects. These localization patterns are crucial for understanding the compound’s mechanism of action and its impact on cellular function.

Eigenschaften

IUPAC Name |

2-(3,5-dimethoxy-4-propan-2-yloxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3.ClH/c1-9(2)17-13-11(15-3)7-10(5-6-14)8-12(13)16-4;/h7-9H,5-6,14H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GURNWYXOAVSCDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1OC)CCN)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00818021 | |

| Record name | 2-{3,5-Dimethoxy-4-[(propan-2-yl)oxy]phenyl}ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00818021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61367-70-2 | |

| Record name | Benzeneethanamine, 3,5-dimethoxy-4-(1-methylethoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61367-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-{3,5-Dimethoxy-4-[(propan-2-yl)oxy]phenyl}ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00818021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoproscaline hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E324BA5UE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-2,5-dichloro-](/img/structure/B1658457.png)

![Methyl 4-acetyloxy-2-[5-hydroxy-2-(4-methoxyphenoxy)-3-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl]oxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]-5-(2,2,2-trichloroethoxycarbonylamino)oxane-2-carboxylate](/img/structure/B1658458.png)

![1-anthracen-9-yl-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine](/img/structure/B1658467.png)

![2-phenyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1658469.png)

![2-[2-(3,5-Dichlorophenyl)propan-2-yl]-4,5,6,7-tetrahydroisoindole-1,3-dione](/img/structure/B1658474.png)

![Benzene, 1,1'-[2-(phenylthio)-1-propene-1,3-diyl]bis-](/img/structure/B1658476.png)

![6-[2-[1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-hydroxy-5-(trifluoromethyl)pyrazolidin-3-ylidene]ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B1658479.png)